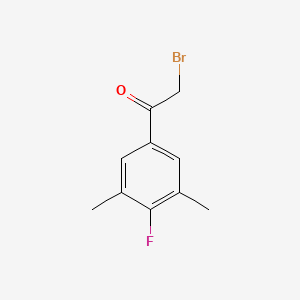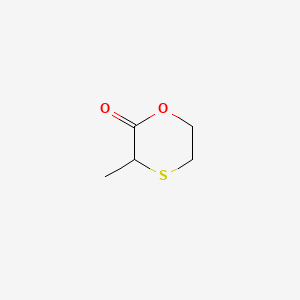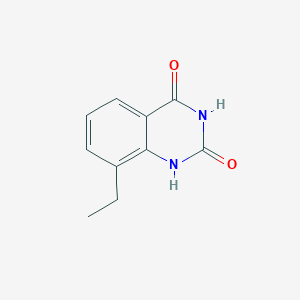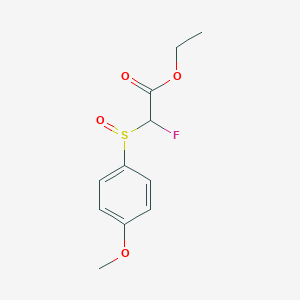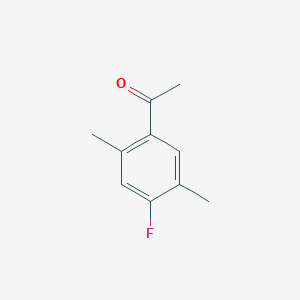
2',5'-Dimethyl-4'-fluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho and meta positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-4’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the use of fluorobenzoyl chloride and methyl tertiary butyl ether in a reaction vessel containing magnesium chips and ethyl alcohol. The mixture is refluxed, and sulfuric acid is added dropwise under cooling conditions to obtain the final product .
Industrial Production Methods
Industrial production of 2’,5’-Dimethyl-4’-fluoroacetophenone often employs large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
2’,5’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2’,5’-Dimethyl-4’-fluorobenzoic acid.
Reduction: 2’,5’-Dimethyl-4’-fluoro-1-phenylethanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2’,5’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2’,5’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring.
類似化合物との比較
Similar Compounds
2’,5’-Dimethylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.
4’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,4’-Dimethyl-4’-fluoroacetophenone: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2’,5’-Dimethyl-4’-fluoroacetophenone is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in selective organic transformations and specialized applications .
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
1-(4-fluoro-2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,1-3H3 |
InChIキー |
WGNKIOLXHLHWFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
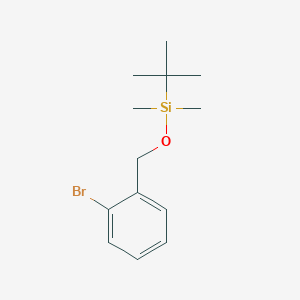
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
